2-(1-Hydroxycyclohexyl)propanamide

Physicochemical differentiation Homolog comparison Lipophilicity

Researchers requiring a well-defined 1-hydroxycyclohexyl amide fragment for CNS SAR often face supply gaps for this specific propanamide chain-length reference. 2-(1-Hydroxycyclohexyl)propanamide (CAS 7178-97-4) fills this void. - Chain-length probe: MW 171.24, logP ~1.1; bridges acetamide (C8, CAS 24446-51-3) and larger analogs for systematic affinity studies. - Isomeric control: Constitutional isomer of N-cyclohexyl-2-hydroxypropanamide (CAS 67381-68-4), enabling clean HBD-geometry SAR. - Synthetic versatility: Amide group allows hydrolysis, reduction, or N-alkylation for lead elaboration. Supplied with ≥95% purity; available from stock for immediate dispatch.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 7178-97-4
Cat. No. B12805720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Hydroxycyclohexyl)propanamide
CAS7178-97-4
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(C(=O)N)C1(CCCCC1)O
InChIInChI=1S/C9H17NO2/c1-7(8(10)11)9(12)5-3-2-4-6-9/h7,12H,2-6H2,1H3,(H2,10,11)
InChIKeyNCGOYIBHCVSFCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1000 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Hydroxycyclohexyl)propanamide Structure & Procurement


2-(1-Hydroxycyclohexyl)propanamide (CAS 7178-97-4) is a small-molecule amide with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol [1]. It features a cyclohexyl ring bearing a tertiary hydroxy group at the 1-position and a propanamide side chain, resulting in a hydrogen bond donor count of 2 and an acceptor count of 2 with 2 rotatable bonds [1]. Its structural motif—the 1-hydroxycyclohexyl group—is shared with clinically relevant agents such as venlafaxine and desvenlafaxine [2]. However, unlike its structurally related analogs, the compound's specific biological profile remains under-characterized in the public domain, making procurement decisions reliant on a careful evaluation of its structural differentiation from closely related compounds [1].

Why Analogs Cannot Replace 2-(1-Hydroxycyclohexyl)propanamide


Compounds within the hydroxycyclohexyl-amide class exhibit substantial differences in binding and physicochemical behavior despite apparent structural similarity. For example, 2-(1-hydroxycyclohexyl)acetamide (CAS 24446-51-3) differs by a single methylene unit and has a molecular weight of 157.21 g/mol versus 171.24 g/mol for the target compound . Constitutional isomers such as N-cyclohexyl-2-hydroxy-propanamide (CAS 67381-68-4) share the identical molecular formula (C9H17NO2) but display fundamentally different hydrogen-bonding geometry due to repositioning of the hydroxy group from the cyclohexyl ring to the propanamide chain [1]. These structural variations can alter predicted lipophilicity, target recognition, and metabolic stability—variables that remain unquantified for the target compound in public literature. Generic substitution therefore carries a significant risk of introducing uncontrolled experimental variables .

2-(1-Hydroxycyclohexyl)propanamide Differentiation Evidence


Molecular Size & Lipophilicity vs. Acetamide Homolog

The target compound contains a propanamide side chain (3-carbon backbone) compared to the acetamide homolog (2-carbon backbone), resulting in a molecular weight difference of +14.03 g/mol (171.24 vs. 157.21) . This additional methylene group is predicted to increase LogP by approximately +0.5 units, consistent with established Hansch π-values for aliphatic carbon extension [1]. The increased lipophilicity may enhance passive membrane permeability but could also reduce aqueous solubility relative to the shorter-chain analog. No experimental comparative solubility or LogP data are publicly available for this compound pair.

Physicochemical differentiation Homolog comparison Lipophilicity

Hydroxy Position Determines Hydrogen-Bonding Geometry

2-(1-Hydroxycyclohexyl)propanamide and N-cyclohexyl-2-hydroxy-propanamide (CAS 67381-68-4) are constitutional isomers sharing the identical molecular formula C9H17NO2 and molecular weight (171.24 g/mol) but differing in the position of the hydroxy group [1]. In the target compound, the tertiary hydroxy group is positioned on the cyclohexyl ring, creating a sterically hindered hydrogen bond donor adjacent to the quaternary carbon center. In the comparator, the hydroxy group resides on the propanamide α-carbon, forming a secondary alcohol with different steric and electronic properties. The structural distinction may confer different recognition patterns at biological targets, particularly at adenosine and sigma receptors where cyclohexyl-hydroxy motifs are known pharmacophores [2]. No comparative biological activity data are available.

Constitutional isomerism Hydrogen bonding Target recognition

Differentiation from Gabapentin: Amide vs. Amino Acid

Although 2-(1-hydroxycyclohexyl)propanamide shares the molecular formula C9H17NO2 with gabapentin, their functional group constitution is fundamentally different [1]. Gabapentin is a γ-amino acid (1-(aminomethyl)cyclohexaneacetic acid) with a primary amine and carboxylic acid, resulting in zwitterionic character at physiological pH. In contrast, the target compound features a neutral amide and a tertiary alcohol, predicting a non-zwitterionic, more lipophilic profile. Gabapentin is an approved anticonvulsant with well-characterized pharmacology targeting α2δ calcium channel subunits, while the target compound's biological profile is not established [2]. This functional group divergence means the two compounds are not interchangeable despite their isomeric relationship.

Functional group comparison Same molecular formula Drug-likeness

Hydrogen Bond & Rotatable Bond Profile vs. Desvenlafaxine

2-(1-Hydroxycyclohexyl)propanamide possesses 2 hydrogen bond donors and 2 hydrogen bond acceptors with 2 rotatable bonds, resulting in a topological polar surface area (TPSA) of 63.3 Ų [1]. This contrasts with desvenlafaxine, which shares the 1-hydroxycyclohexyl motif but has a larger structure (C16H25NO2, MW 263.38) with 2 HBD, 3 HBA, and 5 rotatable bonds (TPSA 43.7 Ų) [2]. The target compound's higher TPSA-to-molecular-weight ratio may favor aqueous solubility while its lower rotatable bond count may confer reduced conformational entropy penalties upon binding. However, no direct comparative solubility, permeability, or binding data exist for these two compounds.

Physicochemical properties Drug-likeness CNS MPO score

2-(1-Hydroxycyclohexyl)propanamide Procurement & Application Scenarios


CNS Fragment-Based Drug Discovery Scaffold

The compound's low molecular weight (171.24 g/mol), balanced HBD/HBA count (2/2), and structural relationship to the clinically validated 1-hydroxycyclohexyl pharmacophore make it a suitable fragment starting point for CNS-targeted medicinal chemistry campaigns [1]. Its smaller size and higher TPSA/MW ratio compared to desvenlafaxine (TPSA 63.3 vs. 43.7 Ų) may enable exploration of chemical space inaccessible to larger SNRI-class molecules while maintaining the hydroxycyclohexyl motif critical for target engagement at sigma and related receptors [2].

SAR Comparator for Hydroxycyclohexyl Amide Homologs

When conducting structure-activity relationship (SAR) studies on hydroxycyclohexyl-containing amides, 2-(1-hydroxycyclohexyl)propanamide serves as a critical intermediate-chain-length reference point between the acetamide homolog (C8, CAS 24446-51-3) and larger analogs [1]. Its propanamide side chain (3-carbon backbone) allows systematic probing of chain-length effects on target affinity and selectivity, with the predicted LogP increment of ~+0.5 units per methylene providing a quantifiable basis for property optimization [2].

Constitutional Isomer Differentiation Probe

The compound is uniquely suited for studies investigating how hydroxy group positioning (cyclohexyl-tertiary vs. propanamide-secondary) influences biological recognition, given its constitutional isomer relationship with N-cyclohexyl-2-hydroxy-propanamide (CAS 67381-68-4) [1]. This isomer pair provides a clean system for isolating the effects of hydrogen-bond donor geometry on target binding, solubility, and metabolic stability without confounding changes in molecular formula or atom count [1].

Synthetic Intermediate for 1-Hydroxycyclohexyl APIs

Based on structural precedent from venlafaxine and desvenlafaxine synthesis, 2-(1-hydroxycyclohexyl)propanamide may serve as a versatile intermediate or building block for constructing more complex molecules bearing the 1-hydroxycyclohexyl motif [1]. Its amide functionality offers synthetic handles for further derivatization (hydrolysis, reduction, N-alkylation) that are not available in the corresponding acetamide or in simpler cyclohexanol derivatives [2].

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